molecular formula C11H15NO2 B8795119 2-Tert-butyl-5-methyl-4-nitrosophenol CAS No. 5435-72-3

2-Tert-butyl-5-methyl-4-nitrosophenol

Cat. No.: B8795119
CAS No.: 5435-72-3
M. Wt: 193.24 g/mol
InChI Key: ADSFEUISZHRJTO-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-methyl-4-nitrosophenol is a phenolic compound featuring a nitroso (-NO) group at the 4-position, a tert-butyl group at the 2-position, and a methyl group at the 5-position. This structure confers unique chemical properties, including steric hindrance from the bulky tert-butyl group and redox activity from the nitroso moiety.

Properties

CAS No.

5435-72-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-tert-butyl-5-methyl-4-nitrosophenol

InChI

InChI=1S/C11H15NO2/c1-7-5-10(13)8(11(2,3)4)6-9(7)12-14/h5-6,13H,1-4H3

InChI Key

ADSFEUISZHRJTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=O)C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0)

  • Structure: Contains a nitro (-NO₂) group at the 2-position and a tert-butyl group at the 4-position.
  • Molecular Formula: C₁₀H₁₃NO₃ .
  • Key Differences: The nitro group in 4-Tert-Butyl-2-Nitro Phenol is more electron-withdrawing than the nitroso group in the target compound, leading to differences in reactivity. Nitro groups stabilize aromatic rings against electrophilic substitution, whereas nitroso groups can participate in redox reactions or coordination chemistry .

4-sec-Butyl-2,6-di-tert-butylphenol

  • Structure : Features a sec-butyl group at the 4-position and tert-butyl groups at the 2- and 6-positions.
  • Key Differences: The absence of a nitroso group reduces redox activity compared to the target compound. Instead, this compound’s phenol group is stabilized by steric protection from the tert-butyl substituents, making it less reactive toward oxidation .

Methyl 4-tert-Butylbenzoate (CAS 26537-19-9)

  • Structure : Contains a tert-butyl group at the 4-position and a methyl ester (-COOCH₃) at the benzoate position.
  • Molecular Formula : C₁₂H₁₆O₂ .
  • Key Differences: The ester functional group introduces hydrolytic sensitivity, unlike the nitroso-phenol’s stability in acidic or basic conditions. Physical Properties: Density (0.99 g/cm³) and molecular weight (192.25 g/mol) differ significantly from the target compound due to the absence of a nitroso group and phenolic -OH .

Data Table: Structural and Functional Comparison

Compound Name Functional Groups Molecular Formula Key Applications Distinctive Properties
2-Tert-butyl-5-methyl-4-nitrosophenol Phenol, Nitroso, tert-butyl Not provided Specialty synthesis Redox activity, steric hindrance
4-Tert-Butyl-2-Nitro Phenol Phenol, Nitro, tert-butyl C₁₀H₁₃NO₃ Industrial intermediate Electron-withdrawing nitro group
4-sec-Butyl-2,6-di-tert-butylphenol Phenol, sec-butyl, tert-butyl Not provided Polymer stabilizer High steric protection
Methyl 4-tert-Butylbenzoate Ester, tert-butyl C₁₂H₁₆O₂ Research reagent Hydrolytic sensitivity

Research Findings and Implications

  • Nitroso vs. Nitro Groups: Nitroso derivatives like this compound are more reactive in radical-mediated processes or metal coordination compared to nitro analogs, which are inert in such contexts .

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